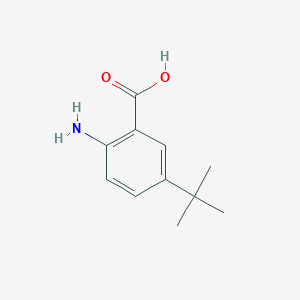

2-Amino-5-tert-butylbenzoic acid

Descripción

Contextualizing 2-Amino-5-tert-butylbenzoic Acid within Contemporary Organic Chemistry Research

This compound, a derivative of benzoic acid, is distinguished by the presence of an amino group at the 2-position and a bulky tert-butyl group at the 5-position of the benzene (B151609) ring. cymitquimica.com This specific arrangement of functional groups imparts a unique combination of steric and electronic properties to the molecule, making it a valuable building block in synthetic endeavors.

In contemporary organic chemistry, there is a significant focus on the design and synthesis of molecules with precisely controlled three-dimensional structures and functionalities. The presence of both a nucleophilic amino group and an acidic carboxylic acid group on the same aromatic ring allows this compound to participate in a wide array of chemical transformations. The tert-butyl group, with its significant steric hindrance, can influence the regioselectivity of reactions and impact the conformational preferences of larger molecules into which it is incorporated. This makes it a useful tool for chemists aiming to fine-tune the properties of target compounds.

Significance and Research Trajectories of Amino-Substituted Benzoic Acid Derivatives

Amino-substituted benzoic acids, as a class, are of considerable importance in various fields of chemical science. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. One of the most notable applications of this class of compounds is in the creation of aramids, a class of high-performance polymers known for their exceptional strength and thermal stability.

Furthermore, the incorporation of amino-substituted benzoic acid units into peptides and other biomolecules is a growing area of research. These non-natural amino acids can induce specific secondary structures, such as helices and turns, and can enhance the metabolic stability and cell permeability of peptide-based drugs. The exploration of variously substituted aminobenzoic acids allows for a systematic investigation of structure-activity relationships, a fundamental aspect of medicinal chemistry. The research trajectory in this area points towards the development of new synthetic methodologies to access a wider diversity of these building blocks and to explore their incorporation into novel functional materials and therapeutic agents.

Overview of Advanced Academic Investigations on this compound

While this compound is commercially available and its basic properties are known, in-depth academic investigations solely focused on this compound are not extensively documented in publicly accessible literature. Much of the available information comes from chemical suppliers and databases, which provide fundamental data but lack the detailed experimental context of peer-reviewed research.

The primary characterization of this compound includes its fundamental physical and chemical properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2475-77-6 | biosynth.com |

| Molecular Formula | C₁₁H₁₅NO₂ | cymitquimica.com |

| Molecular Weight | 193.24 g/mol | biosynth.com |

| Melting Point | 142 °C | biosynth.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCQYHAVDRBIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529549 | |

| Record name | 2-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-77-6 | |

| Record name | 2-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations for 2 Amino 5 Tert Butylbenzoic Acid and Its Analogs

Advanced Synthetic Routes to 2-Amino-5-tert-butylbenzoic Acid

The preparation of this compound can be achieved through several synthetic routes, each with distinct characteristics and applications. These methods include classical multi-step syntheses, modern one-pot strategies, and highly selective direct amination techniques.

Multi-Step Synthesis from Precursors

Traditional multi-step syntheses remain a fundamental approach for obtaining this compound. These routes often begin with readily available starting materials and proceed through a sequence of well-established chemical transformations.

A common strategy involves the nitration of a suitable benzoic acid precursor, followed by the reduction of the nitro group to an amine. For the synthesis of this compound, a logical precursor would be 4-tert-butylbenzoic acid. The synthesis would proceed as follows:

Nitration: 4-tert-butylbenzoic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the carboxylic acid and the tert-butyl group must be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the 2-position.

Reduction: The resulting 2-nitro-4-tert-butylbenzoic acid is then subjected to a reduction reaction to convert the nitro group into a primary amine. Common reducing agents for this transformation include metals such as tin, iron, or zinc in the presence of an acid, or catalytic hydrogenation using a palladium catalyst.

Another classical, albeit more complex, multi-step approach to anthranilic acids is through the oxidative cleavage of isatins, which can be synthesized from anilines. rsc.org This route, however, is often more laborious than the nitration-reduction sequence for this specific target molecule.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-4-tert-butylbenzoic acid |

| Reduction | Sn, HCl or H₂, Pd/C | This compound |

One-Pot Synthesis Strategies and Their Advantages

To improve efficiency and reduce waste, one-pot synthesis strategies have been developed for substituted anthranilic acids. These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach offers several advantages, including:

Simplified work-up procedures. sioc-journal.cn

Milder reaction conditions. sioc-journal.cn

Reduced solvent consumption and waste generation, contributing to a greener synthetic route. sioc-journal.cn

Ortho-Selective Amination of Arene Carboxylic Acids

A significant advancement in the synthesis of anthranilic acids is the development of methods for the direct, ortho-selective amination of arene carboxylic acids. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates.

One recently reported method involves the rearrangement of acyl O-hydroxylamines derived from the parent benzoic acid. rsc.org In this process, the arene carboxylic acid is first converted to an acyl O-hydroxylamine derivative. Upon treatment with trifluoroacetic acid, and with the reactivity enhanced by a catalytic amount of an iron catalyst, this intermediate undergoes a highly ortho-selective aminative rearrangement to yield the corresponding anthranilic acid. rsc.org

This method is notable for its mild conditions, procedural simplicity, and its effectiveness even on electron-deficient benzoic acids without the need for precious metal catalysts. rsc.org The high ortho-selectivity is a key feature, proposed to be directed by the carboxylic acid group itself. rsc.org

| Method | Key Features | Catalyst/Reagent |

| Rearrangement of Acyl O-hydroxylamines | High ortho-selectivity, Mild conditions, No precious metals | Iron catalyst, Trifluoroacetic acid |

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may have important applications in pharmacology and materials science.

Stereoselective synthesis of chiral α-amino acids often employs chiral auxiliaries. For example, a chiral auxiliary can be attached to a glycine (B1666218) derivative to form a Schiff base. Subsequent alkylation of this intermediate proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary reveals the desired enantiomerically enriched α-amino acid. The design of the chiral auxiliary is critical for achieving high stereoselectivity. researchgate.net

Another strategy for the stereoselective synthesis of chiral amino compounds is through biocatalytic dynamic kinetic resolution (DKR). nih.gov This approach can establish multiple stereocenters with high diastereocontrol and enantioselectivity.

For the synthesis of chiral analogs of this compound where a stereocenter is introduced, these principles could be applied. For instance, if a chiral side chain were to be introduced at a different position on the aromatic ring or if the amino or carboxyl group were part of a larger chiral moiety, these stereoselective strategies would be essential.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is fundamental for optimizing existing synthetic routes and developing new, more efficient methods.

Reaction Pathway Elucidation

Mechanistic studies have provided significant insights into the ortho-selective amination of benzoic acids. For the recently developed method involving the rearrangement of acyl O-hydroxylamines, investigations suggest that two distinct mechanisms may operate in parallel, particularly in the presence of an iron catalyst. rsc.org

The proposed pathways are:

An iron-nitrenoid intermediate pathway: In this mechanism, the iron catalyst is thought to form a nitrenoid species which then undergoes a directed C-H insertion into the ortho-position of the benzoic acid. rsc.org

A radical chain pathway: Alternatively, a radical-based amination pathway may be operative. The high ortho-selectivity in this case is proposed to arise from attractive non-covalent interactions between the aminating radical and the carboxylic acid motif. rsc.org

Catalytic Approaches in Synthesis

The synthesis of this compound and its structural analogs, which belong to the broader class of anthranilic acids, can be achieved through advanced catalytic methods. These approaches offer high efficiency and selectivity, often targeting the introduction of the amino group onto a pre-existing benzoic acid framework.

Palladium-Catalyzed C-H Amidation: A prominent method for synthesizing anthranilic acids involves the direct palladium-catalyzed ortho-C-H amidation of benzoic acids. nih.gov This reaction typically proceeds via a carboxylate-assisted C-H activation mechanism. The carboxyl group of a substrate like 4-tert-butylbenzoic acid would direct the palladium catalyst to the ortho position, forming an arylpalladium(II) complex. Subsequent reaction with an amidation agent, potentially involving a nitrene insertion into the palladium-carbon bond, would yield the desired this compound. nih.gov Other palladium-catalyzed systems, such as those using a bromamine-B/PdCl₂ system, have been developed for converting indole (B1671886) derivatives into anthranilic acids, showcasing the versatility of palladium in this type of transformation. researchgate.net

Copper-Catalyzed Amination: Copper-catalyzed cross-coupling reactions, reminiscent of the classic Ullmann condensation, provide another powerful route. nih.govresearchgate.net This approach typically uses a halo-substituted benzoic acid as the starting material. For instance, 2-chloro-5-tert-butylbenzoic acid or 2-bromo-5-tert-butylbenzoic acid could be coupled with an amino source. A variety of copper catalysts, including copper powder, copper(I) oxide, and copper(I) iodide, have been employed, often in the presence of a base like potassium carbonate and a high-boiling point solvent such as 2-ethoxyethanol (B86334). nih.govnih.govscilit.com A key advantage of this method is its chemo- and regioselectivity, where the amination occurs specifically at the halide-bearing carbon ortho to the carboxylic acid, which assists in accelerating the reaction. nih.govnih.gov This eliminates the need for protecting the carboxylic acid group. researchgate.net A notable variation uses sodium azide (B81097) (NaN₃) as the amino source in the presence of a copper catalyst, which proceeds through an in-situ formation and reduction of an aryl azide intermediate. acs.org

The table below summarizes key features of these catalytic approaches for synthesizing the anthranilic acid scaffold.

| Catalytic System | Typical Substrate | Key Mechanistic Step | Advantage |

| Palladium (e.g., Pd(OAc)₂) | Substituted Benzoic Acid | Carboxylate-assisted C-H palladation | Direct functionalization of C-H bond |

| Copper (e.g., CuI, Cu₂O) | o-Halobenzoic Acid | Ullmann-type cross-coupling | High regioselectivity, no need for acid protection nih.govresearchgate.net |

| Copper/Sodium Azide | o-Halobenzoic Acid | In-situ azide formation and reduction | Uses an inexpensive nitrogen source acs.org |

Influence of Reaction Conditions on Yield and Purity

The success of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Factors such as solvent, temperature, catalyst choice, and base play a critical role in determining the final yield and purity of the product.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. In studies on related reactions, such as the formation of phthalazino[1,2-b]quinazolinedione derivatives from 2-amino-N'-arylbenzohydrazides, ethanol (B145695) was found to be a superior solvent compared to 1,4-dioxane, toluene, DMF, or CH₂Cl₂, leading to higher yields of the desired product. researchgate.net For copper-catalyzed aminations, polar aprotic solvents like N,N-dimethylformamide (DMF) or high-boiling alcohols like 2-ethoxyethanol are often used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures. nih.gov

Temperature: Reaction temperature is a crucial parameter. Copper-catalyzed aminations often require elevated temperatures, typically refluxing at 130°C or higher, to drive the reaction to completion. nih.gov In contrast, palladium-catalyzed N-allylation of anthranilic acids can proceed smoothly at room temperature. acs.org Lowering the temperature can sometimes improve selectivity, but often at the cost of reaction rate and conversion. nih.gov

Catalyst and Reagent Concentration: The concentration of the catalyst and reactants must be carefully controlled. For instance, in a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, controlling the stoichiometry of the halogenating agent (NCS, NBS, or NIS) was key to achieving high yields of 87–94%. sioc-journal.cn In other optimizations, using two equivalents of an anhydride (B1165640) reagent was found to be necessary to obtain a quantitative yield. researchgate.net Commercially available this compound is often cited with a purity of 95%, which reflects the outcome of optimized industrial synthesis and purification processes. cymitquimica.comcymitquimica.com

The following table provides examples of how reaction conditions were optimized in related syntheses.

| Reaction Type | Parameter Optimized | Finding | Reference |

| Phthalazino-quinazolinedione Synthesis | Solvent | EtOH provided the best yield compared to dioxane, toluene, and DMF. | researchgate.net |

| N-Alkylation of Amino Acid Ester | Temperature | 120°C led to full conversion but side products; 90°C gave minimal conversion. | nih.gov |

| N,O-Acetal Formation | Reagent Stoichiometry | Using 2 equivalents of acetic anhydride increased yield to quantitative. | researchgate.net |

| Halogenation of Aminobenzamide | Procedure | One-pot synthesis yielded 87-94%, over 30% higher than stepwise methods. | sioc-journal.cn |

Synthesis of Derivatized this compound Structures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows for a wide range of derivatizations at either site.

Amide Formation with Various Amines

The carboxylic acid moiety of this compound is readily converted into an amide bond by coupling with various primary or secondary amines. This transformation is fundamental in medicinal chemistry and materials science. researchgate.net The general strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netyoutube.com

Common methods for activation include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate then readily reacts with an amine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. google.com

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the harsh conditions of acyl chloride formation. Popular reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. researchgate.net Other phosphonium-based (e.g., BOP, PyBOP) and uranium-based (e.g., HBTU, HATU) reagents are also highly effective. In one patented method, the related compound 2-amino-3-methylbenzoic acid was converted to an amide using methylamine. sioc-journal.cn

Esterification and Other Carboxyl Group Modifications

The carboxylic acid group can be esterified to modulate the compound's polarity, solubility, and reactivity. Esterification is a common strategy in prodrug design. nih.gov

Acid-Catalyzed Esterification: Reaction with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classic method. For the synthesis of bulky tert-butyl esters, direct esterification with tert-butanol (B103910) is challenging. Instead, reaction with isobutylene (B52900) in the presence of an acid catalyst is a more common and effective method for preparing tert-butyl esters of amino acids. organic-chemistry.org

Reagent-Mediated Esterification: Benzotriazole esters, formed in-situ from the carboxylic acid, 1-hydroxybenzotriazole (HOBt), and a coupling agent like EDC, can efficiently react with tert-butyl alcohol in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) to yield the tert-butyl ester. researchgate.net A recent method describes the direct conversion of free amino acids to their tert-butyl esters using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. organic-chemistry.org

Conversion to Other Functional Groups: The tert-butyl ester itself can be a useful synthetic intermediate. For example, it can be converted into an acyl chloride under mild conditions using SOCl₂, a reaction that leaves other ester types like methyl or benzyl (B1604629) esters unaffected. organic-chemistry.org

Modifications at the Amino Group

The primary amino group of this compound is a versatile handle for introducing a variety of substituents through N-alkylation, N-arylation, and acylation reactions.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are state-of-the-art for forming N-aryl bonds. The amino group of a this compound ester can be coupled with aryl halides or triflates. researchgate.netnih.gov The choice of phosphine (B1218219) ligand (e.g., t-BuBrettPhos) and a weak base (e.g., cesium carbonate) is critical to ensure high yields and, crucially for chiral amino acid derivatives, to prevent racemization. nih.gov Nickel-catalyzed N-arylation has also emerged as a powerful method for coupling amino acid esters with (hetero)aryl chlorides, bromides, and tosylates. scholaris.ca

N-Alkylation: The amino group can be N-alkylated using various methods. Catalytic approaches, such as the use of a ruthenium complex, enable the N-alkylation of amino acid esters with alcohols via a "borrowing hydrogen" mechanism. nih.gov This method avoids the use of stoichiometric alkyl halides.

N-Acylation and Protection: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This reaction is also the basis for installing common amino-protecting groups. The tert-butyloxycarbonyl (Boc) group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a widely used protecting group that can be removed under acidic conditions. mdpi.com

The table below outlines different modification strategies for the amino group.

| Modification Type | Reagents / Catalyst | Substrate Example | Key Feature | Reference |

| N-Arylation | Pd precatalyst (e.g., t-BuBrettPhos G3), Aryl triflate, Cs₂CO₃ | Phenylalanine tert-butyl ester | Mild conditions, minimal racemization | nih.gov |

| N-Arylation | Ni catalyst, weak inorganic base | Amino acid tert-butyl esters | Couples with (hetero)aryl chlorides/bromides | scholaris.ca |

| N-Allylation | Pd(OAc)₂, TPPMS, in THF-H₂O | Anthranilic acids, Allyl alcohol | Mono-allylation, occurs in aqueous media | acs.org |

| N-Alkylation | Ruthenium Pincer Complex | Phenylalanine pentyl ester, Benzyl alcohol | Base-free, uses alcohols as alkylating agents | nih.gov |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Diethyl aminopropylphosphonate | Standard protection for amino groups | mdpi.com |

Alterations of the tert-Butyl Moiety

The tert-butyl group on the aromatic ring is a bulky, electron-donating substituent that significantly influences the molecule's steric and electronic properties. cymitquimica.com Direct chemical modification of this group is synthetically challenging due to the high strength of the C-C and C-H bonds within the moiety. Friedel-Crafts-type dealkylation or other transformations that target this group typically require harsh conditions that would not be compatible with the amino and carboxylic acid functional groups present on the ring.

Therefore, the synthesis of analogs of this compound with different substituents at the 5-position is not achieved by altering the tert-butyl group itself. Instead, such analogs are prepared by selecting a different starting material that already contains the desired substituent. For example, to synthesize 2-amino-5-methylbenzoic acid or 2-amino-5-chlorobenzoic acid, one would begin with 4-methylbenzoic acid or 4-chlorobenzoic acid (or their corresponding halo-derivatives for copper catalysis), respectively. sioc-journal.cnpatsnap.com This highlights a core principle of synthetic strategy: it is often more efficient to build complexity from appropriately chosen starting materials than to perform challenging functional group interconversions on a complex molecule.

Halogenation and Other Aromatic Ring Substitutions

The introduction of halogen atoms and other substituents onto the aromatic ring of this compound and its analogs is primarily achieved through electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is dictated by the electronic effects of the substituents already present on the benzene (B151609) ring: the strongly activating and ortho-, para-directing amino group (-NH₂), the activating and ortho-, para-directing tert-butyl group (-C(CH₃)₃), and the deactivating and meta-directing carboxylic acid group (-COOH).

In the case of this compound, the powerful activating and directing influence of the amino group typically governs the position of incoming electrophiles. The positions ortho to the amino group (C3 and C-H at the position of the COOH group) and para to it (the position occupied by the tert-butyl group) are electronically enriched. However, the position para to the amino group is already substituted. Therefore, electrophilic substitution is expected to occur at the position ortho to the amino group and meta to the carboxylic acid (C3).

A one-pot synthesis for the halogenation of 2-amino-N,3-dimethylbenzamides, which are analogs of the target compound, has been reported, providing a model for the halogenation of similar anthranilic acid derivatives. sioc-journal.cn This process involves an initial reaction to form a benzamide, followed by electrophilic aromatic substitution using N-halosuccinimides. sioc-journal.cn This methodology suggests that N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective reagents for introducing chlorine, bromine, and iodine, respectively, onto the aromatic ring of such compounds. sioc-journal.cn The reactions proceed under mild conditions and offer high yields. sioc-journal.cn

The general mechanism for electrophilic aromatic halogenation involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com Subsequently, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com For halogenation with reagents like Br₂ or Cl₂, a Lewis acid catalyst such as FeBr₃ or FeCl₃ is often required to generate a sufficiently strong electrophile. lumenlearning.commsu.edu

The following table summarizes the halogenation of an analogous compound, 2-amino-N,3-dimethylbenzamide, which serves as a valuable reference for the potential halogenation of this compound.

Data sourced from a one-pot synthesis method reported for 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn

Iii. Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 2 Amino 5 Tert Butylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-amino-5-tert-butylbenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the protons of the tert-butyl group are expected to produce a singlet peak due to their equivalence and lack of adjacent protons to couple with. The aromatic protons will appear as a set of signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the positions of the amino and carboxylic acid groups on the benzene (B151609) ring. The protons of the amino group and the carboxylic acid group are often observed as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl Protons | ~1.3 | Singlet |

| Aromatic Protons | ~6.5 - 8.0 | Multiplet |

| Amino Protons | Variable | Broad Singlet |

| Carboxylic Acid Proton | Variable | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound will show signals corresponding to the carbons of the tert-butyl group, the aromatic ring, and the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The carbonyl carbon of the carboxylic acid typically appears at a significantly downfield chemical shift.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl Methyl Carbons | ~31 |

| tert-Butyl Quaternary Carbon | ~34 |

| Aromatic Carbons | ~115 - 150 |

| Carboxylic Acid Carbon | ~170 |

Note: The exact chemical shifts can vary based on the solvent and the specific instrumentation used.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing the connectivity between atoms in this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals coupling between protons, helping to identify which protons are adjacent to each other in the molecule. For instance, it can confirm the connectivity between the aromatic protons.

HMQC/HSQC (¹H-¹³C Correlation): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals, confirming the C-H connectivity within the tert-butyl group and the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass of this compound (C₁₁H₁₅NO₂) is 193.1103 g/mol . guidechem.combiosynth.com HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. researchgate.netrsc.org In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the mode of analysis (positive or negative ion mode). This technique helps to confirm the molecular weight and provides information about the molecule's ability to be ionized. oregonstate.edu The fragmentation pattern observed in the MS/MS spectrum can further elucidate the structure by showing the loss of specific functional groups, such as the carboxylic acid group or the tert-butyl group.

Interactive Table: Key Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Information Gained |

| HRMS | [M+H]⁺ | ~194.1178 | Exact mass and elemental composition |

| ESI-MS (+) | [M+H]⁺ | ~194.1 | Molecular weight confirmation |

| ESI-MS (-) | [M-H]⁻ | ~192.1 | Molecular weight confirmation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. nih.gov Both methods probe the intramolecular vibrations of molecular bonds, offering a molecular fingerprint that is highly specific to the compound's structure. nih.govksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation by a molecule, causing a change in its dipole moment, Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. ksu.edu.sa

For aromatic amino acids like this compound, the spectra reveal characteristic bands corresponding to the various functional groups present. Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the high-wavenumber region of the IR spectrum, generally above 3000 cm⁻¹. su.se

C-H Stretching: Vibrations associated with the aromatic ring and the tert-butyl group are also found in this region, usually around 2900 cm⁻¹. su.se

C=O Stretching: The carbonyl group of the carboxylic acid (-COOH) gives rise to a strong absorption band.

Aromatic C=C Stretching: The vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

Vibrations of the tert-butyl group: The C-C stretching and various bending modes of the tert-butyl group contribute to the complexity of the spectrum. researchgate.net

By comparing the experimental IR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved. ijtsrd.com This correlative approach allows for a thorough understanding of the molecule's vibrational behavior. ijtsrd.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from reaction mixtures or impurities. The choice of method depends on the specific analytical goal.

Table 1: Application of TLC in Reaction Monitoring

| Feature | Description |

| Principle | Separation based on differential adsorption on a stationary phase and solubility in a mobile phase. |

| Application | Monitoring the conversion of reactants to products in a chemical synthesis. youtube.com |

| Procedure | Spotting the reaction mixture and reference compounds on a TLC plate and developing it in a suitable solvent system. youtube.com |

| Visualization | UV light or chemical staining agents (e.g., ninhydrin (B49086) for amino acids) are used to visualize the separated spots. youtube.comyoutube.com |

This table provides a general overview of the use of TLC for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for the separation, identification, and quantification of components in a mixture. omicsonline.org It is the method of choice for accurately determining the purity of this compound. nih.gov HPLC offers high resolution, allowing for the separation of closely related impurities. omicsonline.org

In a typical HPLC analysis of an amino acid derivative, a reversed-phase column is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com The components of the sample are separated based on their relative affinities for the two phases. A detector, such as a UV-Vis or diode-array detector (DAD), is used to detect the compounds as they elute from the column. omicsonline.org The area under the chromatographic peak is proportional to the concentration of the compound, enabling precise quantification. chromatographyonline.com

Table 2: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) omicsonline.org |

| Column | Typically a reversed-phase column (e.g., C18) sielc.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.com |

| Detection | UV-Vis or Diode-Array Detector (DAD) omicsonline.org |

| Application | Purity assessment and quantitative analysis. nih.govchromatographyonline.com |

This table outlines common parameters for the HPLC analysis of amino acid-like compounds.

While amino acids themselves are generally not volatile enough for direct analysis by Gas Chromatography (GC), they can be analyzed after conversion to more volatile derivatives. sigmaaldrich.com This process, known as derivatization, involves reacting the amino and carboxylic acid groups with a suitable reagent. A common derivatizing agent for amino acids is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov

The resulting volatile derivatives can then be separated by GC and detected by a mass spectrometer (MS). sigmaaldrich.com GC-MS provides not only retention time data for identification but also mass spectra, which offer detailed structural information based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.comnih.gov This technique is particularly useful for confirming the identity of the compound and for analyzing it within complex matrices.

Table 3: GC-MS Analysis of Amino Acid Derivatives

| Feature | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Requirement | Derivatization to a volatile form (e.g., TBDMS derivative) sigmaaldrich.com |

| Derivatizing Agent | e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) nih.gov |

| Separation | Based on volatility and interaction with the GC column stationary phase. |

| Detection | Mass Spectrometry, providing mass-to-charge ratio and fragmentation patterns for structural elucidation. nih.gov |

This table summarizes the key aspects of analyzing amino acids using GC-MS after derivatization.

Iv. Computational Chemistry and Theoretical Studies on 2 Amino 5 Tert Butylbenzoic Acid

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods are employed to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. nih.gov For substituted benzoic acids, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to obtain reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations form the basis for a deeper understanding of the molecule's intrinsic characteristics.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov This procedure systematically alters the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. For molecules like 2-Amino-5-tert-butylbenzoic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles. DFT methods are highly effective for this purpose, and the resulting optimized geometry represents the most probable structure of the molecule in its ground state. researchgate.netnih.gov The final optimized structure is confirmed to be a true minimum by performing a vibrational frequency analysis, which should yield no imaginary frequencies.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| Bond Length | C-NH2 | ~1.38 Å |

| Bond Length | C-C(CH3)3 | ~1.53 Å |

| Bond Angle | O=C-OH | ~122° |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

Note: These values are representative and derived from studies on similar substituted benzoic acids.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations determine the frequencies of the fundamental modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov The results are crucial for interpreting experimental spectroscopic data. For this compound, characteristic frequencies are expected for the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, C-H stretching of the tert-butyl group, and various vibrations of the benzene (B151609) ring. researchgate.netmdpi.com Comparing calculated frequencies with experimental spectra helps to confirm the molecular structure and assign spectral bands to specific atomic motions. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric/Asymmetric Stretching | 3300 - 3500 |

| Carboxyl (-COOH) | O-H Stretching | 2500 - 3300 (broad) |

| Carboxyl (-COOH) | C=O Stretching | 1680 - 1710 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| tert-Butyl | C-H Stretching | 2850 - 2960 |

Note: These are typical frequency ranges based on DFT studies of related aromatic compounds. researchgate.netmdpi.com

HOMO-LUMO Energy Gap Analysis

Table 3: Representative Frontier Orbital Energies (in eV) for Substituted Aminobenzoic Acids

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.0 |

Note: Values are illustrative and based on DFT calculations for various benzoic acid derivatives. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. rsc.org In this compound, significant stabilization is expected from the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring. wisc.edu

Table 4: Key Donor-Acceptor Interactions from NBO Analysis for a Substituted Aminobenzoic Acid Structure

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) of ring | High |

| π (C=C) of ring | π* (C=C) of ring | Moderate |

| LP (O) of C=O | σ* (C-C) of ring | Low |

Note: LP denotes a lone pair. The stabilization energies are qualitative and based on general principles of NBO analysis on similar systems.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govstmjournals.com It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov For this compound, docking studies could be used to explore its potential to bind to various protein active sites. The amino group and carboxylic acid group are capable of forming strong hydrogen bonds, while the tert-butyl group and the benzene ring can participate in hydrophobic (nonpolar) interactions. nih.gov These interactions are key to the binding affinity and selectivity of the molecule for a specific biological target. researchgate.net

Prediction of Chemical Behavior and Reactivity

The computational data gathered from DFT, HOMO-LUMO analysis, and NBO studies can be integrated to predict the chemical behavior and reactivity of this compound. preprints.org The HOMO-LUMO gap indicates its kinetic stability, with a smaller gap suggesting higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, electron-donating groups like the amino and tert-butyl substituents are known to activate the benzene ring towards electrophilic substitution, while also influencing the acidity of the carboxylic acid group. libretexts.org Computational methods can quantify these effects, providing a comprehensive reactivity profile for the molecule. nih.govajgreenchem.com

Lack of Publicly Available Research Hinders Computational SAR Modeling of this compound

Despite a thorough review of scientific literature, no specific computational chemistry or theoretical studies focusing on the structure-activity relationship (SAR) of this compound have been publicly identified. As a result, the development and application of computational models to predict the biological activity of this compound and its derivatives based on their molecular structures have not been documented in available research.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and development. These computational models are designed to correlate the chemical structure of a compound with its biological activity. By identifying key molecular features, such as steric and electronic properties, that influence a molecule's interaction with a biological target, SAR models can guide the design of new, more potent and selective compounds.

The absence of such studies for this compound means that there are currently no established computational frameworks to predict how modifications to its chemical scaffold would impact its potential biological effects. The generation of data tables and detailed research findings, as would be typical for a compound with established SAR models, is therefore not possible at this time.

For progress to be made in understanding the potential of this compound and its analogs, foundational research is required. This would involve synthesizing a series of related compounds and evaluating their biological activity against specific targets. The resulting data would be essential for the development of robust and predictive SAR models, which could then accelerate the exploration of this chemical space for therapeutic applications.

V. Advanced Reactivity and Chemical Transformations of 2 Amino 5 Tert Butylbenzoic Acid

Reactions Involving the Amino Group

The reactivity of the amino group in 2-Amino-5-tert-butylbenzoic acid is characteristic of an aromatic amine, though influenced by the electronic effects of the carboxyl and tert-butyl groups. It can undergo a variety of transformations, including oxidation, reduction of its diazonium salt derivatives, and acylation reactions such as amidation and peptide bond formation.

The oxidation of the amino group in anthranilic acid and its derivatives can be complex, often leading to a mixture of products. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on related aminobenzoic acids. The oxidation of aminobenzoic acids can be initiated by strong oxidizing agents or through electrochemical methods. For instance, the oxidation of anthranilic acid with hydroxyl radicals has been shown to attack both the amino group and the aromatic ring. sigmaaldrich.com

A common transformation involving the amino group is its conversion to a diazonium salt, which can then undergo various reactions. Diazotization of aromatic amines is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.org The resulting diazonium salt of this compound would be a versatile intermediate. Although diazonium salts are often unstable, they can be used immediately in subsequent reactions. organic-chemistry.org For example, the diazonium salt can be converted to a hydroxyl group, a halogen, or a cyano group through Sandmeyer-type reactions. scirp.org

It is important to note that under certain conditions, the diazonium salt of anthranilic acid can undergo decarboxylation to form benzyne, which then acts as a reactive intermediate. researchgate.net

While the amino group itself is already in a reduced state, reactions involving the reduction of derivatives of the amino group are common. For instance, if the corresponding nitro compound, 2-nitro-5-tert-butylbenzoic acid, were available, its reduction would be a standard method to synthesize this compound. The reduction of aromatic nitro groups to amines can be accomplished using various reagents, such as metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions, or through catalytic hydrogenation with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Furthermore, the diazonium salt derived from this compound can be reduced to remove the amino group functionality entirely, replacing it with a hydrogen atom. This deamination process can be achieved by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂) or ethanol (B145695). This reaction provides a synthetic route to 3-tert-butylbenzoic acid from this compound.

The amino group of this compound readily undergoes acylation to form amides. This can be achieved by reacting it with acyl chlorides or acid anhydrides. For instance, reaction with acetic anhydride (B1165640) would yield N-acetyl-2-amino-5-tert-butylbenzoic acid. This N-acylation can be beneficial as it protects the amino group and modifies its electronic properties, making the amide less activating than the free amine. masterorganicchemistry.com

In the context of peptide synthesis, this compound can act as the N-terminal component, where its amino group is coupled with the activated carboxyl group of another amino acid. bachem.com Due to the steric hindrance from the tert-butyl group and the ortho-carboxyl group, efficient peptide coupling may require the use of specialized coupling reagents. uni-kiel.de These reagents are designed to facilitate amide bond formation, even between sterically demanding amino acids, while minimizing side reactions like racemization. bachem.comuni-kiel.de

A variety of modern coupling reagents are available for such challenging couplings. These are often categorized as phosphonium (B103445) or aminium (uronium/immonium) salts. sigmaaldrich.compeptide.com The choice of reagent can be critical for achieving high yields and purity.

| Coupling Reagent Type | Examples | Key Features | References |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, suitable for hindered amino acids. PyBOP is a less toxic alternative to BOP. PyAOP is particularly effective for coupling N-methyl amino acids. | sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient and popular for solid-phase peptide synthesis. HATU and HCTU are more reactive than HBTU and TBTU due to the presence of a HOAt/HO-6-ClBt leaving group. | sigmaaldrich.combachem.compeptide.com |

| Immonium Salts | COMU | Based on the OxymaPure® leaving group, offering high reactivity. | sigmaaldrich.com |

| Other | DCC, DIC (with additives like HOBt) | Carbodiimides are classic coupling reagents. The addition of HOBt minimizes racemization. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. | peptide.com |

The general process of peptide coupling involves the activation of the carboxylic acid of one amino acid, which then reacts with the amino group of another to form the peptide bond. bachem.com

Reactions Involving the Carboxyl Group

The carboxylic acid group of this compound can undergo reactions typical of this functional group, such as esterification and salt formation. The proximity of the amino group can sometimes influence these reactions.

Esterification of the carboxyl group in this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.comorganic-chemistry.org This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. operachem.comorganic-chemistry.org

For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-amino-5-tert-butylbenzoate. Microwave-assisted Fischer esterification has also been shown to be an efficient method for synthesizing esters of substituted benzoic acids, often leading to higher yields and shorter reaction times.

Alternative esterification methods that avoid the production of water and can be useful for more sensitive substrates include reaction with alkyl halides in the presence of a base, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

| Esterification Method | Reagents | General Conditions | References |

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Refluxing the mixture. Excess alcohol is often used as the solvent. | operachem.commasterorganicchemistry.comorganic-chemistry.org |

| Microwave-Assisted | Alcohol, Acid Catalyst | Irradiation in a sealed vessel, often at elevated temperatures and pressures. | |

| Alkylation of Carboxylate | Alkyl Halide, Base (e.g., Cs₂CO₃) | Reaction of the pre-formed carboxylate salt with an alkylating agent. | |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Reaction at room temperature, often in a non-polar solvent. |

As a carboxylic acid, this compound readily reacts with bases to form salts. biosynth.com The presence of the amino group makes the molecule amphoteric, meaning it can react with both acids and bases. cymitquimica.comcore.ac.uk

Reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the carboxylic acid group to form the corresponding sodium carboxylate salt, in this case, sodium 2-amino-5-tert-butylbenzoate. core.ac.uk

The reaction is a straightforward acid-base neutralization: C₁₁H₁₅NO₂ + NaOH → C₁₁H₁₄NNaO₂ + H₂O

Similarly, it can react with weaker bases like sodium carbonate or sodium bicarbonate, though the reaction with sodium carbonate might not be vigorous enough to produce visible effervescence of carbon dioxide, as is typical for stronger acids. core.ac.uk The formation of salts is often used to improve the aqueous solubility of carboxylic acids. These salts, being ionic, are generally more soluble in water than the parent carboxylic acid.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic and steric effects of its three substituents: the amino (-NH₂), the carboxylic acid (-COOH), and the tert-butyl group.

Aromatic Electrophilic Substitution (SEAr): The benzene ring is activated towards electrophilic attack due to the presence of the strongly electron-donating amino group and the weakly electron-donating tert-butyl group. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. The tert-butyl group is also an ortho-, para-director. Conversely, the carboxylic acid group is a deactivating, meta-directing group.

The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| -C(CH₃)₃ | C5 | Activating (weak) | Ortho, Para (to C2, C4, C6) |

| -COOH | C1 | Deactivating | Meta (to C2, C6) |

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group dominates. masterorganicchemistry.com It strongly directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself. However, the para position (C5) is already blocked by the bulky tert-butyl group. Therefore, electrophilic substitution is most likely to occur at the C3 position. Steric hindrance from the adjacent carboxylic acid group at C2 could potentially influence the reaction rate at the C3 position.

Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for this compound. This type of reaction typically requires an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (like nitro groups) and contains a good leaving group (like a halide). masterorganicchemistry.com The ring of this compound is electron-rich due to the activating amino and tert-butyl groups, making it not susceptible to attack by nucleophiles under standard conditions.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group in an ortho relationship, makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly quinolinyl derivatives.

A key application is in cyclocondensation reactions. For instance, this compound has been used as a starting material in the multi-step synthesis of pharmacologically relevant molecules. In one reported pathway, the amino group of the acid participates in a cyclocondensation reaction with an α-ketoester, such as (1H-indol-3-yl)oxoacetic acid methyl ester, in the presence of a base like potassium tert-butoxide (KOtBu). This reaction leads to the formation of a complex quinolinyl derivative.

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| This compound | (1H-indol-3-yl)oxoacetic acid methyl ester | KOtBu, DMF | Substituted quinolinyl derivative |

This transformation highlights the utility of this compound as a building block in medicinal chemistry for creating fused heterocyclic systems. nih.govrsc.org

Supramolecular Interactions and Cocrystal Formation

The functional groups of this compound—the carboxylic acid and the primary amine—make it an excellent candidate for forming ordered, multi-component crystalline structures known as cocrystals. cymitquimica.com Cocrystals are formed through non-covalent interactions, primarily hydrogen bonding, between an active pharmaceutical ingredient (API) and a benign co-former molecule. This approach is a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. rsc.org

The molecular structure of this compound contains potent hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carbonyl oxygen and the nitrogen atom). This allows for the formation of robust and predictable hydrogen-bonding patterns, or supramolecular synthons. cymitquimica.com

Potential hydrogen bonding interactions include:

Carboxylic Acid Dimer: Two molecules of the acid can form a cyclic dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common synthon in carboxylic acid-containing crystal structures.

Acid-Amine Heterosynthon: The carboxylic acid group can form a hydrogen bond with the amino group of a neighboring molecule (O-H···N or N-H···O). Given the acidic and basic nature of the functional groups, this could also involve proton transfer to form a zwitterionic salt, leading to strong charge-assisted N⁺-H···O⁻ hydrogen bonds.

While the formation of these hydrogen-bonding networks is highly probable based on the functional groups present, specific crystallographic studies detailing the cocrystals of this compound were not identified in the literature search.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule that encloses a smaller 'guest' molecule. nih.gov This is driven by non-covalent forces. Macrocyclic hosts like cyclodextrins or calixarenes are common examples. nih.gov While the aromatic ring and functional groups of this compound provide sites for potential interaction, a review of the available literature did not yield specific examples of this compound participating in host-guest complexes as either a host or a guest.

Vi. Potential Applications in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

2-Amino-5-tert-butylbenzoic acid serves as a bifunctional monomer, capable of participating in polymerization reactions to form long-chain macromolecules. The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group allows it to undergo step-growth polymerization, most notably forming polyamides. biorxiv.orgmdpi.com Polyamides are a critical class of engineering plastics known for their strength and durability. biorxiv.org

The general scheme for the polycondensation of an aminobenzoic acid derivative like this compound is a self-condensation reaction where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. This process can be repeated to build up a high molecular weight polymer chain.

Table 1: Polymerization Potential of this compound

| Functional Group | Role in Polymerization | Resulting Linkage | Polymer Class |

| Amino (-NH₂) | Reacts with a carboxylic acid | Amide (-CO-NH-) | Polyamide |

| Carboxylic Acid (-COOH) | Reacts with an amine or alcohol | Amide (-CO-NH-) or Ester (-CO-O-) | Polyamide or Polyester (B1180765) |

The synthesis of specialty polymers with precisely controlled properties is a major goal of materials science. The incorporation of monomers with specific structural features is a key strategy to achieve this. Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength, but their applications can be limited by poor solubility and high processing temperatures. researchgate.net

Introducing bulky pendant groups, such as the tert-butyl group found in this compound, into the polymer backbone is a proven method to modify these properties. researchgate.net This bulky group disrupts the close packing of polymer chains, which can increase solubility in common organic solvents and lower the glass transition temperature, thereby improving processability without significantly compromising the inherent strengths of the aromatic polyamide structure. researchgate.net This allows for the creation of high-performance polymers that can be more easily fabricated into complex shapes, films, and fibers. researchgate.net The ability to tailor properties like solubility and processability opens up new applications for these advanced materials. mdpi.com

The rigid aromatic ring and the strong amide bonds form a robust polymer backbone, which is the foundation for the excellent stability and mechanical properties of aromatic polyamides. researchgate.net Research on copolyesters has demonstrated that the incorporation of rigid cyclic structures, such as a furandicarboxylate unit, can dramatically improve the mechanical performance of the resulting polymer. For instance, the inclusion of just 10 mol% of a rigid monomer unit has been shown to increase the tensile strength of a polyester from 12.9 MPa to 39.2 MPa and the elongation at break from approximately 500% to over 1750%. mdpi.com

Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function. Polymers derived from this compound can be classified as functional materials due to the specific attributes conferred by the monomer's structure.

Aromatic polyamides are renowned for their high thermal stability, a direct consequence of the strong covalent bonds and the stability of the aromatic and amide groups within the polymer backbone. researchgate.net Research on novel aromatic polyamides has shown that polymers containing bulky, rigid units can exhibit high glass-transition temperatures, often in the range of 200–269°C, and high decomposition temperatures, with 10% weight loss occurring at temperatures exceeding 450°C. researchgate.net The incorporation of the 2-amino-5-tert-butylphenylene unit is expected to contribute to high thermal stability, making the resulting polymers suitable for use in high-temperature environments where many conventional polymers would degrade.

Table 2: Thermal Properties of Aromatic Polyamides

| Property | Typical Range for Aromatic Polyamides | Contributing Factor from this compound |

| Glass Transition Temperature (Tg) | 200 - 269 °C researchgate.net | Rigid aromatic ring |

| 10% Weight Loss Temperature (TGA) | > 450 °C researchgate.net | High bond energy of aromatic and amide groups |

The chemical resistance of a polymer is its ability to withstand degradation when exposed to various chemicals. Aromatic polyamides generally exhibit good chemical resistance. researchgate.net The bulky tert-butyl group on the benzene (B151609) ring of the this compound monomer can further enhance this property through a steric hindrance effect. This large group can physically shield the chemically sensitive amide linkages in the polymer backbone from attack by solvents, acids, or bases, thus improving the material's durability and lifespan in chemically aggressive environments. Studies on other polymer systems have shown that monomer choice is a critical factor in determining the chemical resistance of the final material. core.ac.uk

Applications in Advanced Adsorbents and Ion-Exchange Resins

Polymers containing ionizable functional groups can be used to create ion-exchange resins, which are widely used in water purification, separation processes, and catalysis. mdpi.com These resins are typically porous, insoluble polymer networks that can reversibly adsorb and release ions from a surrounding solution. ijcce.ac.ir

A polymer synthesized from this compound would possess both acidic (carboxylic acid) and basic (amino) functional groups, making it an amphoteric material. This dual functionality would allow it to act as either a cation or an anion exchanger, depending on the pH of the solution.

In acidic solutions, the amino groups would be protonated (-NH₃⁺), allowing the polymer to function as an anion-exchange resin , adsorbing negatively charged ions.

In basic solutions, the carboxylic acid groups would be deprotonated (-COO⁻), enabling it to function as a cation-exchange resin , adsorbing positively charged ions.

Utilization in Electronic Materials and Functional Chemicals

While research into the specific applications of this compound in advanced materials science is an emerging field, the inherent chemical functionalities of the molecule suggest its potential as a valuable building block in the synthesis of novel electronic materials and functional chemicals. The presence of an aromatic ring, a primary amine group, and a carboxylic acid group on the same molecule provides multiple reaction sites for polymerization and functionalization.

The structural characteristics of this compound, particularly the bulky tert-butyl group, can be leveraged to influence the properties of resulting materials. This group can enhance solubility in organic solvents, a crucial factor for the processability of materials used in electronic devices. Furthermore, the steric hindrance provided by the tert-butyl group can prevent close packing of polymer chains, potentially influencing the morphology and electronic properties of thin films.

Although specific research detailing the synthesis and performance of electronic materials directly derived from this compound is not widely available in public literature, its structural similarity to other monomers used in the field allows for postulation of its potential applications. For instance, it could serve as a monomer or a co-monomer in the synthesis of derivatives of polyaniline or other conductive polymers. The amino and carboxylic acid groups can be utilized for creating polyamides or other condensation polymers with tailored electronic and physical properties.

In the realm of functional chemicals, this compound could be a precursor for the synthesis of specialized dyes and pigments. The aromatic nature of the compound provides a chromophoric base, and the amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors. The tert-butyl group, in this context, could enhance the stability and solubility of the resulting dyes in various media.

Currently, detailed experimental data on the electronic properties, such as conductivity, bandgap, and charge carrier mobility, of polymers or functional materials synthesized from this compound are not extensively documented. Further research is necessary to fully explore and validate the potential of this compound in electronic and functional chemical applications. The table below outlines the key structural features of this compound that are relevant to its potential use in materials science.

| Property | Structural Feature | Potential Impact in Materials Science |

| Aromaticity | Benzene Ring | Provides a basis for π-conjugated systems, essential for electronic conductivity and optical properties. |

| Functionality | Amino Group (-NH2) | Acts as a polymerization site (e.g., for polyanilines, polyamides), a site for derivatization to tune electronic properties, and can participate in hydrogen bonding to influence molecular packing. |

| Functionality | Carboxylic Acid Group (-COOH) | Offers another site for polymerization (e.g., for polyesters, polyamides), can improve adhesion to substrates, and can be deprotonated to form salts, altering solubility and ionic conductivity. |

| Steric Influence | tert-Butyl Group (-C(CH3)3) | Increases solubility in organic solvents, improves processability, and can disrupt polymer chain packing, affecting morphology and electronic properties. |

As research progresses, it is anticipated that the unique combination of functional groups and the influence of the tert-butyl substituent will be exploited to develop new materials with desirable characteristics for various advanced applications.

Vii. Biological and Biomedical Research Applications

Investigation as a Biochemical Probe

The specific structural characteristics of 2-amino-5-tert-butylbenzoic acid make it a suitable candidate for use as a biochemical probe to investigate biological systems and processes.

In the field of drug discovery and design, understanding the interactions between proteins and potential drug molecules (ligands) is crucial. Derivatives of this compound have been instrumental in such studies. For instance, a 2,5-substituted benzoic acid scaffold was designed to explore its binding to anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Crystallography and NMR spectroscopy revealed that the tert-butyl phenyl group of a derivative is deeply accommodated into a specific pocket of the Mcl-1 protein, leading to hydrophobic interactions with several amino acid residues. nih.gov This detailed understanding of protein-ligand interactions at the molecular level is vital for the development of more potent and selective inhibitors.

Therapeutic Potential and Drug Discovery Research

Researchers have been actively exploring the therapeutic potential of this compound and its derivatives across a range of disease areas.

Derivatives of this compound have shown promise as anti-inflammatory agents. Certain tetrahydrobenzo[b]thiophene derivatives, which can be synthesized from related amino-benzoic acids, have demonstrated significant anti-inflammatory activity. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The anti-inflammatory effects of these compounds were also linked to their ability to activate the NRF2 pathway, which plays a role in modulating inflammation. nih.gov They were shown to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2 and COX-2. nih.gov

Table 1: Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene Derivatives

| Compound | NO Inhibition (%) |

|---|---|

| THBT 3a | 87.07 ± 1.22 |

| THBT 3b | 80.39 ± 5.89 |

| THBT 2a | 78.04 ± 2.86 |

| Sulforaphane (reference) | 91.57 |

Data from a study on LPS-stimulated RAW 264.7 cells. nih.gov

The potential of this compound derivatives in cancer therapy is an active area of investigation. The 2-aminobenzothiazole (B30445) scaffold, which is structurally related, has been extensively explored for developing anticancer agents. nih.gov A significant finding is the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in various cancers. nih.gov By modifying the 2,5-substituted aromatic benzoic acid core, researchers were able to develop a compound with significantly improved binding affinity to both Mcl-1 and Bfl-1, while maintaining selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. For example, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been synthesized and evaluated as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov Docking studies using the X-ray structure of TBK1 were employed to guide the design of these inhibitors. nih.gov The research led to the identification of analogues with IC50 values as low as 210 nM and enhanced selectivity toward either kinase. nih.gov

The interaction of molecules with cellular receptors is a fundamental mechanism of drug action. While direct studies on this compound as a receptor antagonist or agonist are not extensively detailed in the provided context, the broader class of molecules to which it belongs is known to interact with various receptors. For instance, beta-2 adrenergic receptors, which are G-protein coupled receptors, are key targets in the treatment of respiratory diseases. nih.gov The study of how different chemical structures, including those with bulky substituents like the tert-butyl group, interact with receptor binding sites is a continuous effort in medicinal chemistry. The steric and electronic properties conferred by the tert-butyl group can significantly influence the binding affinity and selectivity of a compound for a particular receptor. cymitquimica.com

Modulation of ABC Transporter Activity